1-(2-(Diethylamino)ethyl)-5-(4-ethylphenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one
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Overview
Description
1-(2-(Diethylamino)ethyl)-5-(4-ethylphenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Diethylamino)ethyl)-5-(4-ethylphenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrrole ring, followed by the introduction of the diethylaminoethyl group, the ethylphenyl group, and the fluoro-methylbenzoyl group. Each step involves precise reaction conditions, such as temperature control, pH adjustment, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous reagents. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Diethylamino)ethyl)-5-(4-ethylphenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-(Diethylamino)ethyl)-5-(4-ethylphenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(Diethylamino)ethyl)-5-(4-ethylphenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(Diethylamino)ethyl)-5-(4-methylphenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one
- 1-(2-(Diethylamino)ethyl)-5-(4-ethylphenyl)-4-(3-chloro-4-methylbenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one
Uniqueness
1-(2-(Diethylamino)ethyl)-5-(4-ethylphenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
618075-89-1 |
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Molecular Formula |
C26H31FN2O3 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
(4E)-1-[2-(diethylamino)ethyl]-5-(4-ethylphenyl)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H31FN2O3/c1-5-18-9-12-19(13-10-18)23-22(24(30)20-11-8-17(4)21(27)16-20)25(31)26(32)29(23)15-14-28(6-2)7-3/h8-13,16,23,30H,5-7,14-15H2,1-4H3/b24-22+ |
InChI Key |
HLNDCYHXXSJPFF-ZNTNEXAZSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)C)F)\O)/C(=O)C(=O)N2CCN(CC)CC |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)C)F)O)C(=O)C(=O)N2CCN(CC)CC |
Origin of Product |
United States |
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